2-(5-Aminopyridin-2-yl)acetonitrile

Vue d'ensemble

Description

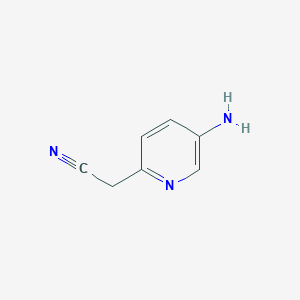

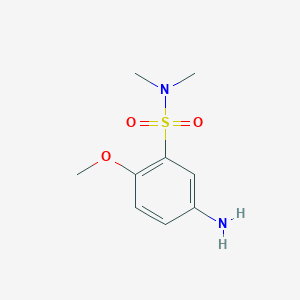

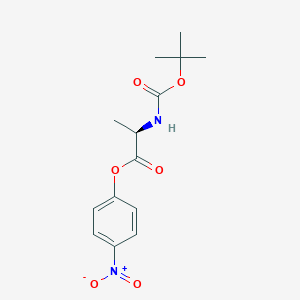

2-(5-Aminopyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C7H7N3 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 2-(5-Aminopyridin-2-yl)acetonitrile consists of a pyridine ring attached to an acetonitrile group at the 2-position and an amino group at the 5-position .Physical And Chemical Properties Analysis

2-(5-Aminopyridin-2-yl)acetonitrile has a molecular weight of 133.15100 and a density of 1.198g/cm3. Its boiling point is 345.936ºC at 760 mmHg .Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis of Arylpyrazino[1,2-a]pyrimidine Derivatives : An efficient synthesis of arylpyrazino[1,2-a]pyrimidine-ylidene acetonitriles, utilizing 2-aminopyrazine, has been achieved. This process is important for the creation of various pyrimidine derivatives (Pratap et al., 2007).

Formation of 2-Aminopyridinium Complexes : 2-Aminopyridinium complexes, synthesized from acetonitrile solutions, demonstrate significant interactions and crystal structures, contributing to our understanding of pyridine derivatives (Luque et al., 1997).

Spectroscopic Studies

- Spectroscopic Analysis of Hydrogen Bonded Charge Transfer Complexes : Spectroscopic studies of charge transfer complexes involving 2-aminopyridine have elucidated their formation and properties in various solvents, providing insights into the behavior of aminopyridine derivatives (Al-Ahmary et al., 2011).

Binding Modes and Complex Formation

Binding Modes with Ruthenium(II) Fragments : The bonding modes of 2-aminopyridine with ruthenium(II) fragments have been explored, revealing diverse interactions and implications for coordination chemistry (Standfest-Hauser et al., 2003).

Formation of Lanthanide Podates : Research on the formation of heterodinuclear complexes with 2-aminopyridine derivatives has expanded our understanding of luminescent properties and metal-ligand interactions (Piguet et al., 1996).

Molecular Imprinting and Polymerization

Molecular Imprinting Studies : The molecular imprinting of 2-aminopyridine in various polymerizations has been investigated, revealing insights into the specificity and efficiency of imprinting processes (Cummins et al., 2005).

Polymer-modified Electrodes : Electrochemical oxidation of aminopyridines, including 2-aminopyridine, has led to the preparation of polymer-modified electrodes with semiconducting properties, opening up potential applications in chemical sensing (Park et al., 1996).

Safety And Hazards

Propriétés

IUPAC Name |

2-(5-aminopyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-4-3-7-2-1-6(9)5-10-7/h1-2,5H,3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFOAQCUCHWHPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619257 | |

| Record name | (5-Aminopyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Aminopyridin-2-yl)acetonitrile | |

CAS RN |

883993-15-5 | |

| Record name | (5-Aminopyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine](/img/structure/B113093.png)

![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde](/img/structure/B113097.png)

![Imidazo[1,5-A]pyridine-5-carbaldehyde](/img/structure/B113110.png)